

application of Nph-peptide in live cell imaging

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Compound of Interest

Compound Name: *Nph-peptide*

CAS No.: 84311-50-2

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Application Note: Live-Cell Imaging of Protease Activity Using Nph-Based Fluorogenic Probes

Abstract

This guide details the application of 4-nitrophenylalanine (Nph)—a non-canonical amino acid—as a highly efficient, sterically conservative fluorescence quencher in live-cell imaging. Unlike bulky quenchers (e.g., Dabcyl, BHQ), Nph can be incorporated directly into the peptide backbone during solid-phase synthesis, allowing for precise control over probe topology. This note focuses on designing and deploying Nph-based FRET (Förster Resonance Energy Transfer) sensors to monitor real-time intracellular protease activity (e.g., Caspases, Cathepsins, MMPs) and introduces advanced applications in enzyme-triggered nanoparticle assembly for Surface-Enhanced Raman Scattering (SERS) imaging.

Introduction: The Nph Advantage in Chemical Biology

In live-cell imaging, monitoring the activity of enzymes is often more clinically relevant than monitoring their presence. Proteases, which drive apoptosis, metastasis, and viral infection, are prime targets.

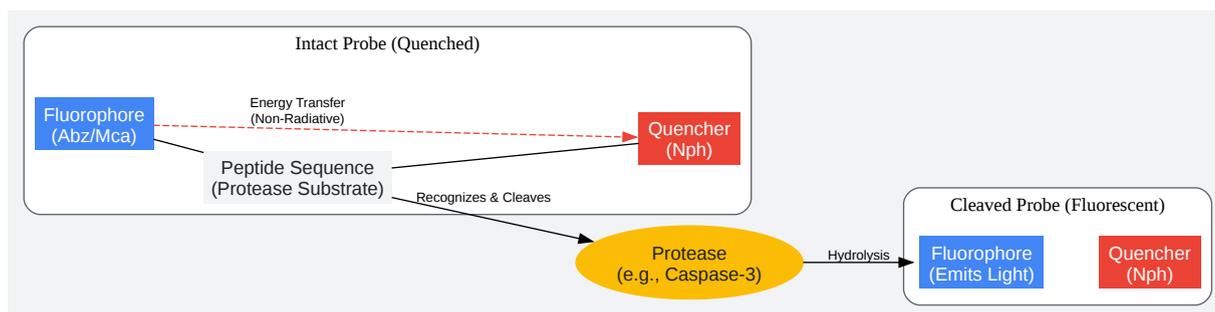
The Challenge: Traditional FRET probes use bulky quenchers attached to lysine side chains, which can sterically hinder enzyme recognition and alter the peptide's binding affinity. **The Nph Solution:** p-Nitrophenylalanine (Nph) is an analog of Phenylalanine/Tyrosine. It acts as a Non-Fluorescent Quencher (NFQ).

- **Steric Mimicry:** Nph is nearly isosteric with Phenylalanine, minimizing disruption to the enzyme-substrate complex.
- **Backbone Integration:** It is inserted as a standard amino acid, enabling "scanning" to find the optimal quenching distance without adding exogenous linkers.
- **Mechanism:** Nph efficiently quenches blue/UV-excited fluorophores (e.g., Abz (2-aminobenzoyl), Mca (7-methoxycoumarin-4-yl-acetyl), and Tryptophan) via a contact quenching or short-range FRET mechanism.

Mechanism of Action

The core application relies on the "Turn-On" Fluorescence mechanism.

- **Intact Probe (Dark State):** The fluorophore (Donor) and Nph (Quencher) are held in close proximity ($<100 \text{ \AA}$, typically $<10 \text{ \AA}$ for Nph/Abz) by the peptide backbone. Energy is transferred non-radiatively to the nitro group of Nph and dissipated as heat.
- **Enzymatic Cleavage (Bright State):** A specific protease recognizes the peptide sequence and hydrolyzes the amide bond between the Donor and Quencher.
- **Signal Generation:** The fluorophore diffuses away from the Nph residue, restoring fluorescence emission.



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Caption: Mechanism of Nph-mediated fluorescence quenching and protease-triggered signal restoration.

Protocol: Live-Cell Imaging of Caspase-3 Activity

This protocol describes the use of a cell-penetrating **Nph-peptide** probe (e.g., Abz-DEVD-Nph-r8) to detect apoptosis in live cells.

Probe Design & Reagents

- Substrate Sequence: Abz - Asp - Glu - Val - Asp - Nph - (Arg)₈
 - Abz: Fluorophore (Ex: 320 nm / Em: 420 nm). Note: For microscopes without UV, replace Abz with a Coumarin derivative (Mca) or pair Nph with a compatible visible donor if distance permits.
 - DEVD: Consensus cleavage site for Caspase-3.
 - (Arg)₈: Octa-arginine tail for cell penetration (CPP).
- Control Probe: Abz - Asp - Glu - Val - Asp - Phe - (Arg)₈ (Non-quenched, always bright) or Scrambled sequence (Uncleavable).

Cell Preparation

- Seed Cells: Plate HeLa or CHO cells in 35mm glass-bottom confocal dishes (MatTek) at 60% confluence.
- Culture: Incubate overnight in DMEM + 10% FBS at 37°C, 5% CO₂.

Probe Loading (Pulse-Chase)

Rationale: Continuous incubation can lead to high background from non-specific uptake. A pulse-chase strategy ensures we image intracellular processing.

- Wash: Rinse cells 2x with warm HBSS (Hank's Balanced Salt Solution) to remove serum esterases.

- Pulse: Add 5–10 μM Nph-probe in serum-free Opti-MEM.
- Incubation: Incubate for 30–60 minutes at 37°C.
 - Tip: Keep loading time short to avoid lysosomal sequestration unless lysosomes are the target.
- Wash: Remove probe solution. Wash 3x with HBSS.
- Chase: Add complete media (phenol-red free) and allow cells to recover for 15 minutes.

Induction of Apoptosis

- Induce: Treat cells with Staurosporine (1 μM) or Doxorubicin to trigger apoptosis.
- Control: Leave one dish untreated (Negative Control).

Live-Cell Microscopy Settings

- Microscope: Widefield or Confocal (Spinning Disk preferred for lower phototoxicity).
- Chamber: Maintain 37°C and 5% CO₂.
- Channel 1 (Probe):
 - Excitation: 340 nm (UV) or 405 nm (if using Mca/Coumarin).
 - Emission: 420–450 nm (Blue).
- Channel 2 (Counterstain): MitoTracker Red or SiR-Actin (Far Red) to visualize morphology.

Data Acquisition

- Time-Lapse: Acquire images every 5–10 minutes for 2–4 hours.
- Observation:
 - t=0: Cells should be dark (intact probe quenched by Nph).
 - t=60+ min: As Caspase-3 is activated, blue fluorescence will appear in the cytoplasm.

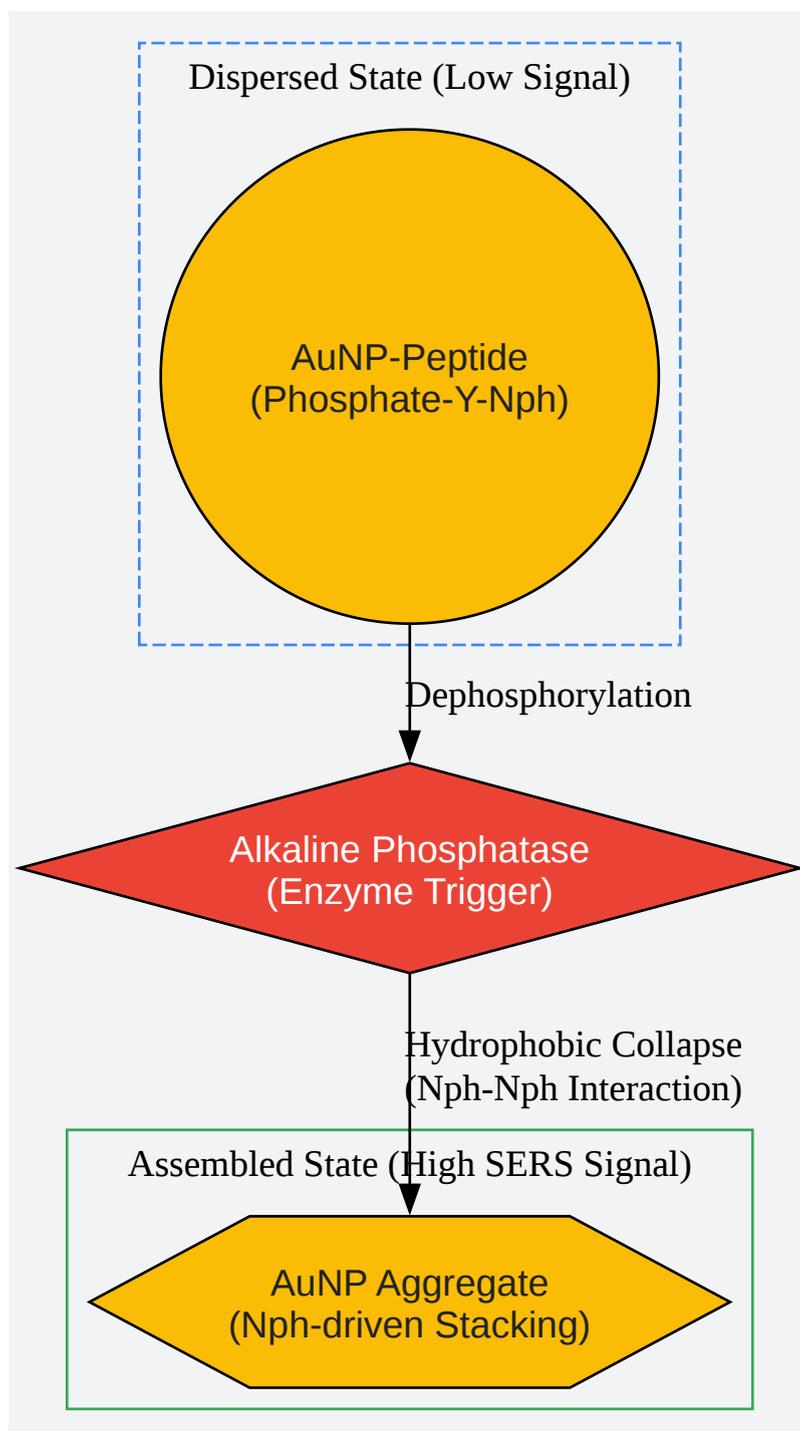
- Morphology: Correlate fluorescence increase with membrane blebbing (apoptotic marker).

Advanced Application: Nph-Driven Nanoparticle Assembly

Recent advances utilize Nph not just as a quencher, but as a hydrophobic driver for enzyme-triggered self-assembly. This is particularly useful for SERS (Surface Enhanced Raman Scattering) imaging, which offers higher sensitivity than fluorescence.

Concept: A peptide sequence like CREKA-YPFFK(Nph) is conjugated to Gold Nanoparticles (AuNPs).^{[1][2][3]}

- State A (Dispersed): A phosphorylated tyrosine (Yp) keeps the peptide hydrophilic and charged.
- State B (Assembled): Alkaline Phosphatase (ALP) (overexpressed on tumor cells) dephosphorylates the peptide. The Nph residue, now exposed and highly hydrophobic, drives the AuNPs to aggregate via
-
stacking.
- Result: The aggregation creates "Hot Spots" for SERS, allowing ultra-sensitive detection of the tumor boundary.



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Caption: Nph-mediated self-assembly of gold nanoparticles triggered by phosphatase activity.

Troubleshooting & Optimization

Issue	Possible Cause	Solution
High Background (t=0)	Incomplete quenching	Check Probe Purity (HPLC). Ensure Nph is <10 residues from fluorophore.
No Signal after Induction	Poor cell uptake	Use higher concentration of CPP (R8 or Tat). Try electroporation.
Phototoxicity	UV excitation damage	Switch to Mca/Nph pair (Ex 405nm) or use Two-Photon excitation (700-800nm).
Lysosomal Trapping	Endocytosis pathway	Co-stain with LysoTracker. Use chloroquine to release probe (caution: toxicity).

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